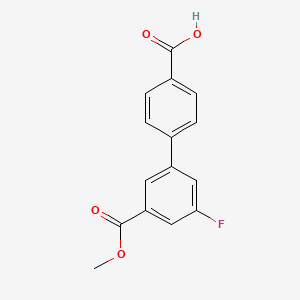

4-(3-Fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS No.: 1261928-18-0

Cat. No.: VC11763442

Molecular Formula: C15H11FO4

Molecular Weight: 274.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261928-18-0 |

|---|---|

| Molecular Formula | C15H11FO4 |

| Molecular Weight | 274.24 g/mol |

| IUPAC Name | 4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C15H11FO4/c1-20-15(19)12-6-11(7-13(16)8-12)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18) |

| Standard InChI Key | SCOOPSIDUXCCLD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)F |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)F |

Introduction

4-(3-Fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound with a molecular formula of C15H11FO4. It is a derivative of benzoic acid, featuring a fluorine atom and a methoxycarbonyl group attached to the phenyl ring. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activity and applications in the synthesis of complex organic molecules.

Synthesis Methods

The synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves a Suzuki coupling reaction. This process begins with the preparation of 3-fluoro-5-methoxycarbonylphenylboronic acid, which is then coupled with 4-bromobenzoic acid in the presence of a palladium catalyst.

Steps in Synthesis:

-

Preparation of Boronic Acid: Synthesize 3-fluoro-5-methoxycarbonylphenylboronic acid from appropriate starting materials.

-

Suzuki Coupling: React the boronic acid with 4-bromobenzoic acid in a Suzuki coupling reaction.

-

Purification: Purify the product using techniques such as recrystallization or chromatography.

Applications:

-

Chemistry: Used as a building block for synthesizing more complex organic molecules.

-

Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules, which could lead to applications in pharmaceuticals.

Research Findings:

-

Biological Activity: The compound's fluorine and methoxycarbonyl groups contribute to its binding affinity and reactivity, potentially influencing enzyme or receptor interactions.

-

Material Science: It may be used in the development of new materials due to its unique chemical properties.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 4-(3-Fluoro-5-methoxycarbonylphenyl)benzoic acid | C15H11FO4 | Approximately 274 g/mol | Not specified |

| 2-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid | C15H11FO4 | 274.24 g/mol | 1261958-85-3 |

| 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | C15H10F2O4 | 292.23 g/mol | 1261908-38-6 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume